N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a benzothiazole ring, a chromene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and a chromene ring, which is a type of oxygen-containing heterocycle. It also contains an amide functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole, chromene, and amide groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Properties
A variety of derivatives of the chemical compound have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives like 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one showed significant antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Patel, Kumari, & Patel, 2012). Similarly, another study developed various 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds, demonstrating considerable antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Application in Cell Imaging and Detection
A coumarin–pyrazolone probe derivative, specifically designed for the detection of Cr3+ ions, exhibited significant potential in living cell applications. The interaction between this derivative and Cr3+ ions resulted in a distinct color change, which could be observed in A-549 cells, demonstrating its utility in cell imaging (Mani et al., 2018).
Chemosensor Development
Certain derivatives, such as those incorporating benzothiazole, have been synthesized and demonstrated efficacy as chemosensors for detecting cyanide anions. These compounds underwent specific reactions in the presence of cyanide, leading to observable color changes, making them suitable for analytical applications (Wang et al., 2015).
Anticancer Potential
Some derivatives of the compound, specifically 2-oxo-2H-chromenylpyrazolecarboxylates, were synthesized and evaluated for their anticancer properties against various human cancer cell lines, including prostate, lung adenocarcinoma, and cervical cancer cells. These compounds displayed promising results in inhibiting cancer cell growth (Kumar et al., 2013).
Antioxidant Properties
Some novel derivatives, synthesized from the base compound, have been tested for their antioxidant properties. These studies aim to explore the potential use of these compounds in therapeutic applications where oxidative stress is a contributing factor (Mohamed & El-Sayed, 2019).
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity . The compound’s structure also shares similarities with furan carboxamides, which have been shown to act as brain edema inhibitors.
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive manner when used in conjunction with a cell-penetrating peptide . This interaction leads to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Result of Action
It has been suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria . In addition, compounds with similar structures have shown significant analgesic and anti-inflammatory activities .
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-15-10-11-16(2)22-21(15)27-25(32-22)28(14-18-8-5-6-12-26-18)23(29)19-13-17-7-3-4-9-20(17)31-24(19)30/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZSNXPWONJJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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